Diethoxysilane is derived from silicon and is classified as an alkoxysilane. It plays a crucial role in the synthesis of siloxanes and silicones, which are widely used in sealants, adhesives, and coatings due to their unique properties such as thermal stability and hydrophobicity. The compound can be represented chemically as .
The synthesis of diethoxysilane can be achieved through several methods:
Diethoxysilane has a molecular structure characterized by a silicon atom bonded to two ethoxy groups (). The molecular formula is .
Diethoxysilane participates in several important chemical reactions:
The mechanism of action for diethoxysilane primarily revolves around its ability to form silanol groups upon hydrolysis, which can further react to create siloxane linkages. This process is crucial in applications such as:
The kinetics of these reactions can vary based on environmental factors such as pH, temperature, and the presence of catalysts .
Diethoxysilane exhibits several notable physical and chemical properties:
These properties make diethoxysilane suitable for various applications where solubility and reactivity are critical .
Diethoxysilane finds extensive use across multiple scientific fields:
Diethoxysilane (chemical formula: C₄H₁₂O₂Si; CAS 18165-68-9) exhibits a tetrahedral silicon center bonded to two ethoxy groups (–OC₂H₅) and two hydrogen atoms [2]. The molecular symmetry approximates C₂ᵥ, with the Si–O–C bonds adopting an angular configuration due to oxygen's sp³ hybridization. Bond angles at silicon are approximately 109.5°, though slight distortions occur due to steric repulsion between ethoxy groups. The Si–H bond length is typically 1.48 Å, shorter than Si–C bonds (1.87 Å), reflecting higher bond strength and influencing reactivity patterns. This structure enables dual reactivity modes: hydrolysis via Si–O bonds and hydride transfer via Si–H bonds.
Table 1: Key Structural Parameters of Diethoxysilane
Bond/Bond Angle | Value | Description |
---|---|---|
Si–O bond length | 1.63 Å | Polar covalent bond with partial ionic character |
Si–H bond length | 1.48 Å | Weaker than C–H; susceptible to electrophilic attack |
O–Si–O angle | 110°–115° | Wider than tetrahedral due to steric effects |
Si–O–C angle | 125°–130° | Reflects oxygen's sp³ hybridization |
Diethoxysilane is a colorless, volatile liquid under standard conditions, with a characteristic pungent odor. Its boiling point is 91.2°C ± 9.0°C at 760 mmHg, and it exhibits a low flash point of 9.0°C ± 18.7°C, necessitating careful handling to avoid flammability risks [2]. The vapor pressure is relatively high (61.6 ± 0.2 mmHg at 25°C), indicating rapid evaporation. Density data is limited for pure diethoxysilane, but analogous alkoxysilanes like diethoxy(diethyl)silane show densities near 0.8 g/cm³ [4]. Refractive index values are unreported in literature, though computational models suggest a range of 1.38–1.40 based on molecular polarizability.
Table 2: Physicochemical Property Profile
Property | Value | Conditions |
---|---|---|
Molecular weight | 120.222 g/mol | - |
Boiling point | 91.2°C ± 9.0°C | 760 mmHg |
Flash point | 9.0°C ± 18.7°C | Closed cup |
Vapor pressure | 61.6 ± 0.2 mmHg | 25°C |
Density | ~0.8 g/cm³ (estimated) | 25°C (based on analogues) |
Infrared (IR) spectroscopy reveals key vibrational modes characteristic of diethoxysilane’s molecular structure [6]. The Si–H stretch appears as a sharp, high-intensity band between 2100–2200 cm⁻¹, while Si–O–C asymmetric stretches occur at 1000–1100 cm⁻¹. C–H bending vibrations of ethoxy groups are observed near 1400–1480 cm⁻¹, and Si–O symmetric stretches fall within 700–800 cm⁻¹. The absence of O–H stretches above 3200 cm⁻¹ distinguishes anhydrous samples from hydrolyzed material.
¹H NMR spectroscopy shows diagnostic signals [7]:
¹³C NMR resonances include:
²⁹Si NMR exhibits a characteristic peak near δ –15 to –20 ppm, shifted upfield from tetraalkoxysilanes due to reduced electron withdrawal by H vs. OR groups.
Mass spectrometry under electron impact (EI) conditions displays a molecular ion peak at m/z 120 (M⁺·), corresponding to C₄H₁₂O₂Si [2] [6]. Key fragments include:
Table 3: Spectral Assignments for Diethoxysilane
Technique | Spectral Region | Assignment |
---|---|---|
IR | 2100–2200 cm⁻¹ | Si–H stretch |
IR | 1000–1100 cm⁻¹ | Si–O–C asymmetric stretch |
¹H NMR | δ 4.0–4.5 ppm | Si–H protons |
²⁹Si NMR | δ –15 to –20 ppm | Silicon in SiH₂(OR)₂ |
MS | m/z 120 | Molecular ion (M⁺·) |
Diethoxysilane undergoes acid- or base-catalyzed hydrolysis, with rates governed by proton or hydroxide ion concentrations [9]. The reaction follows pseudo-first-order kinetics in dilute solutions:
Rate = kₒbₛ[Diethoxysilane] kₒbₛ = k₀ + kₕ⁺[H⁺] + kₒₕ⁻[OH⁻]
Acid catalysis (kₕ⁺) proceeds via protonation of ethoxy oxygen, enhancing silicon's electrophilicity for nucleophilic water attack. Base catalysis (kₒₕ⁻) involves direct nucleophilic substitution by OH⁻. Hydrolysis yields silanols (Si–OH), which condense to form siloxanes (Si–O–Si). The Si–H bond remains intact under mild hydrolysis but hydrolyzes slowly under vigorous conditions.
Diethoxysilane participates in sol-gel processes, forming oligomeric silsesquioxanes (empirical formula: HSiO₁.₅). Kinetic studies show:
2 HSi(OH)₃ → (HO)₂HSi–O–SiH(OH)₂ + H₂O
Table 4: Kinetic Parameters for Hydrolysis and Condensation
Parameter | Acid-Catalyzed | Base-Catalyzed |
---|---|---|
Hydrolysis rate order | 1 in [H⁺] | 1 in [OH⁻] |
Activation energy | ~50 kJ/mol | ~45 kJ/mol |
Condensation order | 2 in silanol | 2 in silanol |
Si–H stability | High below pH 10 | Degrades above pH 12 |
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